1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1-(2-methylphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and biological activity, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1-(2-methylphenyl)urea typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 4-chlorophenyl group, often using chlorinating agents.
Attachment of the urea moiety: The final step involves the reaction of the oxadiazole derivative with isocyanates or carbamoyl chlorides to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1-(2-methylphenyl)urea exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to the observed biological effects. Pathways involved in these interactions include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and chlorophenyl group but differ in other substituents.
Urea derivatives: Compounds with similar urea linkages but different aromatic or heterocyclic groups.
Uniqueness
What sets 3-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1-(2-methylphenyl)urea apart is its combination of the oxadiazole ring, chlorophenyl group, and urea linkage, which together confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study.
Properties
Molecular Formula |
C18H17ClN4O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-5-3-4-6-15(12)20-18(24)23(2)11-16-21-17(22-25-16)13-7-9-14(19)10-8-13/h3-10H,11H2,1-2H3,(H,20,24) |
InChI Key |
LZCGVISFFUGRKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.